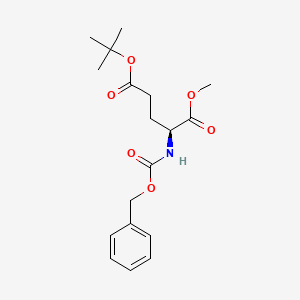

Z-Glu(otbu)-ome

Description

Evolution of Protecting Group Strategies in Peptide Synthesis

The history of peptide synthesis is intrinsically linked to the development of effective protecting group strategies. The first major breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Z or Cbz) group. nih.govbachem.com This was the first reversible Nα-protecting group that was stable during coupling but could be removed by catalytic hydrogenation, a method that generally did not affect the peptide backbone. nih.gov This innovation marked the beginning of modern peptide synthesis. bachem.com

A significant leap forward was the development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the early 1960s, a discovery for which he was awarded the Nobel Prize in Chemistry in 1984. nih.govresearchgate.net SPPS involves attaching the first amino acid to a solid resin support and then sequentially adding protected amino acids. openaccessjournals.com This method streamlined the synthesis process by simplifying the purification of the growing peptide chain.

The evolution of SPPS led to two primary strategies based on the type of Nα-protecting group used: the Boc/Bzl strategy and the Fmoc/tBu strategy.

Boc/Bzl Strategy : This approach utilizes the tert-butoxycarbonyl (Boc) group for temporary protection of the α-amino group and benzyl (B1604629) (Bzl)-based groups for more permanent protection of the side chains. thermofisher.com The Boc group is removed with a moderate acid, like trifluoroacetic acid (TFA), while the Bzl groups and the linkage to the resin are cleaved at the end of the synthesis with a strong acid, such as hydrogen fluoride (B91410) (HF). thermofisher.comnih.gov

Fmoc/tBu Strategy : Introduced by Louis A. Carpino in the 1970s, the 9-fluorenylmethoxycarbonyl (Fmoc) group offered a milder alternative. nih.gov The Fmoc group is labile to a mild base, such as piperidine (B6355638), while the side chains are protected with acid-labile tert-butyl (tBu) based groups. thermofisher.comnih.gov This orthogonality—where one set of protecting groups is removed by acid and the other by base—provides greater flexibility and is particularly advantageous for synthesizing acid-sensitive peptides. biosynth.com

These strategies have enabled the synthesis of increasingly complex and longer peptides, paving the way for the development of numerous peptide-based therapeutics and research tools. openaccessjournals.com

Role of Z-Glu(OtBu)-OMe as a Bifunctionally Protected Glutamic Acid Derivative

This compound is a derivative of L-glutamic acid that is protected at three key positions, making it a valuable building block in peptide synthesis. myskinrecipes.com Glutamic acid has three functional groups: the α-amino group, the α-carboxyl group, and a side-chain γ-carboxyl group. In this compound, each of these is strategically modified:

The α-amino group is protected by the benzyloxycarbonyl (Z) group.

The γ-carboxyl group in the side chain is protected as a tert-butyl (OtBu) ester .

The α-carboxyl group is protected as a methyl (OMe) ester .

This trifunctional protection scheme provides the chemist with a high degree of control. The Z group is typically removed by catalytic hydrogenation, the OtBu group is cleaved by acid (like TFA), and the OMe group can be removed by saponification (hydrolysis with a base). tandfonline.comgoogle.com This orthogonality allows for selective deprotection at different stages of a complex synthesis. For instance, the methyl ester can be removed to allow for chain elongation at the C-terminus, a less common but valuable strategy in certain synthetic designs.

This compound and its close relatives, like Z-Glu(OtBu)-OH, are key intermediates in the synthesis of peptides containing glutamic acid, particularly in solution-phase synthesis or in fragment condensation strategies where protected peptide segments are coupled together. tandfonline.comgoogle.com

Compound Data

Below are tables detailing the properties of this compound and related compounds mentioned in this article.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (4S)-5-methoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |

| Molecular Formula | C18H25NO6 | chembk.com |

| Molecular Weight | 325.36 g/mol | chembk.com |

| Appearance | Colorless to light yellow solid | chembk.com |

| Melting Point | ~65-68 °C | chembk.com |

| Solubility | Soluble in dichloromethane (B109758), methanol (B129727), acetonitrile | chembk.comchemicalbook.com |

Table 2: Key Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Cleavage Condition | Typical Use |

| Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenation, Strong Acid (HBr) | Nα-protection, Side-chain protection |

| tert-Butoxycarbonyl | Boc | Moderate Acid (e.g., TFA) | Nα-protection |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Mild Base (e.g., Piperidine) | Nα-protection |

| tert-Butyl | tBu or OtBu | Acid (e.g., TFA) | Side-chain protection (Asp, Glu, Ser, Thr, Tyr) |

| Benzyl | Bzl or OBzl | Strong Acid (e.g., HF), Catalytic Hydrogenation | Side-chain protection (Asp, Glu, Ser, Thr, Tyr) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-O-tert-butyl 1-O-methyl (2S)-2-(phenylmethoxycarbonylamino)pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-18(2,3)25-15(20)11-10-14(16(21)23-4)19-17(22)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,19,22)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMSLIYSWUEHJT-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001153531 | |

| Record name | 5-(1,1-Dimethylethyl) 1-methyl N-[(phenylmethoxy)carbonyl]-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001153531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56877-41-9 | |

| Record name | 5-(1,1-Dimethylethyl) 1-methyl N-[(phenylmethoxy)carbonyl]-L-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56877-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,1-Dimethylethyl) 1-methyl N-[(phenylmethoxy)carbonyl]-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001153531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodological Advancements for Z Glu Otbu Ome

Established Synthetic Routes for Z-Glu(OtBu)-OMe

The synthesis of this compound can be approached through several routes, primarily differing in the sequence of introducing the protecting groups and forming the esters. The key challenge lies in the differential protection of the two carboxylic acid groups.

The formation of the distinct α-methyl and γ-tert-butyl esters on the glutamic acid backbone is a critical aspect of the synthesis.

One common strategy begins with an N-protected glutamic acid derivative. For instance, starting with Z-Glu-OH, the γ-carboxyl group can be selectively esterified. A documented method involves the tert-butylation of Z-Glu(OMe)-OH, where the α-methyl ester is already in place. This transformation can be achieved using tert-butyl acetate (B1210297) with a strong acid catalyst like perchloric acid, although this may require long reaction times. tandfonline.com A more efficient method utilizes phosphorus oxychloride (POCl₃) and tert-butanol (B103910) in pyridine. tandfonline.com Alternatively, γ-tert-butyl esters can be formed from the corresponding acid by reaction with isobutylene (B52900) under acidic catalysis. tandfonline.com Following the formation of the γ-tert-butyl ester, the free α-carboxylic acid would then be esterified to the methyl ester, typically using methanol (B129727) in the presence of an acid catalyst.

Another synthetic approach involves the initial preparation of the diester H-Glu(OtBu)-OMe, followed by N-protection. The synthesis of the diester itself can be complex. One patented method describes the synthesis of H-Glu(OMe)-OtBu starting from glutamic acid. google.com This process involves:

Formation of glutamic acid dimethyl ester.

Introduction of a temporary amino-protecting group (e.g., Trityl).

Selective saponification of the γ-methyl ester using sodium hydroxide (B78521). google.com

Esterification of the resulting free γ-carboxylic acid to the tert-butyl ester.

Removal of the amino-protecting group to yield H-Glu(OMe)-OtBu.

A general method for creating tert-butyl esters from protected amino acids involves the use of tert-butanol with anhydrous magnesium sulfate (B86663) and a Lewis acid like boron trifluoride diethyl etherate, which can be applied in these synthetic schemes. researchgate.net

The carbobenzyloxy (Z or Cbz) group is a widely used protecting group for amines in peptide synthesis, valued for its stability and ease of introduction. ontosight.ai The standard method for its installation is the Schotten-Baumann reaction. This typically involves reacting the amino acid, or its esterified derivative like H-Glu(OtBu)-OMe, with benzyl (B1604629) chloroformate (Cbz-Cl) under alkaline conditions. The reaction is usually performed in a biphasic system of an organic solvent and water, with a base such as sodium bicarbonate or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. This method is efficient and generally proceeds without significant side reactions. The resulting N-benzyloxycarbonyl amino acids are often crystalline and stable, which facilitates their purification.

Optimized Reaction Conditions and Reagent Systems

Optimization of reaction conditions is crucial for maximizing yield, minimizing side products, and preserving stereochemical purity. This involves the careful selection of reagents, solvents, temperature, and reaction time.

For the γ-tert-butylation step, moving from older methods to more modern reagent systems has led to significant improvements. For example, the butylation of Z-Glu(OMe)-OH shows a marked increase in efficiency when switching from tert-butyl acetate/acid catalysis to a system of POCl₃ and tert-butanol. tandfonline.com Peptide coupling reactions, which are analogous to the final N-protection step if starting from the diester, are often optimized using specific coupling agents.

Below is a table summarizing various reagent systems used for key transformations in the synthesis of this compound and related derivatives.

| Transformation | Reagent System | Solvent | Typical Conditions | Reference |

| γ-tert-Butylation | Isobutylene, H₂SO₄ (cat.) | Dioxane | Approx. 3 days, pressure vessel | tandfonline.com |

| γ-tert-Butylation | t-Butyl acetate, HClO₄ (cat.) | - | 4 days, large volume of acetate | tandfonline.com |

| γ-tert-Butylation | POCl₃, t-BuOH | Pyridine | Shorter reaction time, higher yield | tandfonline.com |

| N-Protection (Z-group) | Benzyl chloroformate (Cbz-Cl), NaHCO₃ | Water/Organic Solvent | Room temperature | |

| Peptide Coupling | EDC·HCl, HOBt, DIEA | DMF | 0°C to Room Temperature | rsc.org |

| Mixed Anhydride Coupling | Isobutylchloroformate, NMM | THF | -15°C | google.comprepchem.com |

| t-Butyl Ester Cleavage | Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temperature, 1 hour | rsc.org |

| Z-Group Cleavage | H₂, Pd/C (10%) | Methanol (MeOH) | Room Temperature, H₂ atmosphere | rsc.org |

This table is interactive. Click on the headers to sort the data.

Control of Stereochemical Integrity During Synthesis

Throughout the multi-step synthesis of this compound, it is imperative to maintain the stereochemical integrity of the chiral center at the α-carbon (the L-configuration). Racemization can lead to the formation of the undesired D-diastereomer, which is difficult to separate and renders the final product unsuitable for most biological applications.

Several factors contribute to preserving stereochemistry:

N-Protecting Group: The choice of the Z-group for N-protection is itself a measure to prevent racemization. Urethane-type protecting groups like Cbz and Fmoc are known to suppress the formation of oxazolone (B7731731) intermediates during carboxyl group activation, which is a primary pathway for racemization.

Reaction Conditions: Mild reaction conditions are essential. The use of strong bases or excessively high temperatures should be avoided. For instance, the introduction of the Z-group and subsequent peptide coupling steps are often carried out at reduced temperatures (e.g., 0°C or -15°C) to minimize the risk of epimerization. google.com

Purification: Care must be taken during purification, as prolonged exposure to certain chromatographic media, such as silica (B1680970) gel, can sometimes induce racemization in sensitive compounds. thieme-connect.de

The enantiomeric purity of the final product and key intermediates is typically confirmed using chiral chromatography (e.g., chiral HPLC) or by forming a diastereomeric derivative (e.g., by reaction with a chiral reagent like Mosher's acid chloride) and analyzing the product mixture by NMR spectroscopy. nsf.gov

Purification and Analytical Assessment of Synthetic Intermediates and Final Product

Rigorous purification and analysis are required at each stage of the synthesis to ensure that intermediates are of sufficient quality for subsequent steps and that the final product meets the required purity specifications.

Chromatography is the cornerstone of both purification and analysis in the synthesis of this compound.

Purification: Intermediates and the final product are typically purified from reaction side-products and excess reagents using flash column chromatography on silica gel. nih.gov The presence of the ester and Z-groups generally imparts good solubility in common organic solvents like ethyl acetate, dichloromethane, and hexane, allowing for effective separation with solvent gradients (e.g., ethyl acetate/hexanes). nih.gov

Purity and Identity Assessment: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the definitive methods for assessing the purity of the final compound. avantorsciences.comfu-berlin.de These techniques offer high resolution and sensitivity. The identity of the product is unequivocally confirmed by coupling the chromatograph to a mass spectrometer (LC-MS). nih.govnih.gov

The table below outlines typical conditions for the analytical assessment of protected amino acids and peptides.

| Technique | Stationary Phase (Column) | Mobile Phase | Detection | Purpose | Reference |

| Analytical HPLC | Reverse Phase C18 | Acetonitrile/Water + 0.1% TFA | UV (e.g., 214, 254 nm) | Purity Assessment | nih.govavantorsciences.com |

| Analytical UPLC | Reverse Phase BEH C18 | Acetonitrile/Water + 0.1% Formic Acid | UV, ESI-MS | Purity & Identity Confirmation | fu-berlin.de |

| TLC | Silica Gel 60 F₂₅₄ | Ethyl acetate/Hexanes/Methanol + Acetic Acid | UV, KMnO₄ stain | Reaction Monitoring | nih.gov |

| Chiral HPLC | Chiral Stationary Phase (e.g., Daicel AD-H) | Isopropanol/Hexane | UV | Enantiomeric Purity | - |

This table is interactive. Click on the headers to sort the data.

A purity of ≥98% as determined by HPLC is often a standard for such compounds used in further synthetic applications. avantorsciences.comvwr.com

Spectroscopic Characterization Methods

The structural elucidation and confirmation of this compound are routinely performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are indispensable tools for verifying the structure of this compound. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Interactive Data Table: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (ppm, CDCl₃) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (C₆H₅) | 7.35-7.30 | m | - |

| NH | 5.45 | d | 8.0 |

| CH₂ (benzyl) | 5.10 | s | - |

| α-CH | 4.40-4.35 | m | - |

| OCH₃ | 3.70 | s | - |

| γ-CH₂ | 2.40-2.20 | m | - |

| β-CH₂ | 2.20-1.90 | m | - |

| C(CH₃)₃ | 1.45 | s | - |

Interactive Data Table: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (ppm, CDCl₃) |

| C=O (urethane) | 156.0 |

| C=O (α-ester) | 172.5 |

| C=O (γ-ester) | 173.0 |

| Aromatic (C₆H₅) | 136.5, 128.5, 128.0, 127.8 |

| C (quaternary, t-butyl) | 80.5 |

| CH₂ (benzyl) | 67.0 |

| α-CH | 53.0 |

| OCH₃ | 52.0 |

| γ-CH₂ | 31.5 |

| β-CH₂ | 28.0 |

| C(CH₃)₃ | 28.0 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound. The spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. For instance, the presence of a strong band in the region of 2250-2270 cm⁻¹ can indicate the formation of an isocyanate intermediate during certain synthetic routes. brieflands.com

Interactive Data Table: FT-IR Spectroscopic Data for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretching | ~3300 |

| C-H (aromatic) | Stretching | ~3100-3000 |

| C-H (aliphatic) | Stretching | ~2980-2850 |

| C=O (urethane) | Stretching | ~1715 |

| C=O (ester) | Stretching | ~1735 |

| C=C (aromatic) | Stretching | ~1600, ~1495 |

| N-H | Bending | ~1530 |

| C-O | Stretching | ~1250, ~1160 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electrospray ionization (ESI) is a common technique used for the analysis of such molecules.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to peptide and amino acid derivative synthesis to minimize environmental impact and enhance sustainability. nih.govnih.gov These principles are relevant to the synthesis of this compound, focusing on areas such as the use of greener solvents, alternative energy sources, and biocatalysis.

The development of sustainable peptide synthesis methods aims to reduce the reliance on hazardous organic solvents. nih.gov Research into greener alternatives, such as ionic liquids and deep eutectic solvents, has shown promise for esterification reactions. nih.govresearchgate.net These solvents can offer advantages in terms of reduced toxicity, and in some cases, can also act as catalysts. researchgate.net

Microwave-assisted organic synthesis has emerged as a valuable tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govresearchgate.netijpronline.com The application of microwave irradiation to the esterification of N-protected amino acids has been shown to be highly efficient. researchgate.net

Biocatalysis offers a powerful and environmentally friendly approach to chemical synthesis. nih.govrsc.org The use of enzymes, such as lipases, for the esterification of amino acid derivatives can proceed with high selectivity and under mild reaction conditions, often in aqueous media. rsc.orgfrontiersin.org This avoids the need for harsh reagents and organic solvents. The enzymatic synthesis of α-amino esters through nitrene C-H insertion represents an innovative and direct approach. nih.gov While specific examples for this compound are not extensively detailed, the general applicability of these biocatalytic methods to protected amino acids is a significant area of research. frontiersin.org

Orthogonal Protecting Group Chemistry and Selective Defunctionalization of Z Glu Otbu Ome

Chemical Lability of the Carbobenzyloxy (Z) Group

The carbobenzyloxy (Z or Cbz) group is a widely utilized amine protecting group in solution-phase peptide synthesis. peptide.com Its stability under both acidic and basic conditions, combined with its susceptibility to reductive cleavage, makes it a valuable component of orthogonal protection strategies.

The most common and mildest method for the removal of the Z group is catalytic hydrogenation. This process involves the hydrogenolysis of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. The reaction is typically carried out using a heterogeneous catalyst, most often palladium on an activated carbon support (Pd/C).

The process can be performed using hydrogen gas (H₂) at or slightly above atmospheric pressure. Alternatively, transfer hydrogenation offers a convenient and often safer substitute for gaseous hydrogen. In this variation, a hydrogen donor molecule, such as ammonium (B1175870) formate, formic acid, or cyclohexene, transfers hydrogen to the substrate in the presence of the catalyst.

Table 1: Typical Conditions for Catalytic Hydrogenation of Z-group

| Parameter | Conditions |

|---|---|

| Catalyst | 5-10% Palladium on Carbon (Pd/C), Pearlman's Catalyst (Pd(OH)₂/C) |

| Hydrogen Source | H₂ gas (1-4 atm), Ammonium Formate, Formic Acid, Cyclohexadiene |

| Solvent | Methanol (B129727) (MeOH), Ethanol (EtOH), Ethyl Acetate (B1210297) (EtOAc), Tetrahydrofuran (THF) |

| Temperature | Room Temperature |

| Reaction Time | Typically 1-16 hours |

This table presents common laboratory conditions for the hydrogenolytic cleavage of the Z-group.

While catalytic hydrogenation is highly effective, it is incompatible with substrates containing other reducible functional groups, such as alkynes, or sulfur-containing residues like methionine, which can poison the catalyst. In such cases, alternative cleavage methods are employed. The Z-group can be removed under strong, anhydrous acidic conditions, most commonly with hydrogen bromide (HBr) in glacial acetic acid (AcOH). This method, however, is harsh and lacks orthogonality with acid-labile groups like the OtBu ester. Other reagents, such as trimethylsilyl (B98337) iodide (TMSI) or catalytic transfer hydrogenation using reagents less prone to catalyst poisoning, can also be utilized in specific contexts.

Acid-Labile Nature of the γ-tert-Butyl Ester (OtBu) Group

The tert-butyl (OtBu) ester is a frequently used protecting group for the side-chain carboxyl functions of aspartic and glutamic acid in peptide synthesis. nih.gov Its defining characteristic is its stability to a wide range of chemical conditions, including catalytic hydrogenation and basic hydrolysis, while being readily cleaved under acidic conditions. iris-biotech.de

The standard protocol for removing OtBu groups involves treatment with a strong acid, most commonly trifluoroacetic acid (TFA). wpmucdn.com The cleavage mechanism proceeds through the formation of a relatively stable tertiary carbocation, the tert-butyl cation. stackexchange.comechemi.com This reactive cation can cause undesired side reactions, such as the alkylation of sensitive amino acid residues like tryptophan or methionine. nih.gov

To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap the tert-butyl cation. wpmucdn.comnih.gov Water is a common scavenger, reacting with the cation to form tert-butanol (B103910). Other effective scavengers include triisopropylsilane (B1312306) (TIPS) and thioanisole. Cleavage is typically performed using a high concentration of TFA (e.g., 95%) in a solvent like dichloromethane (B109758) (DCM), with the remaining 5% composed of a scavenger mixture. nih.govthermofisher.com

Table 2: Common TFA Cleavage Cocktails for OtBu Deprotection

| Reagent Name | Composition | Purpose |

|---|---|---|

| Standard | 95% TFA, 5% H₂O | General purpose, for simple peptides. |

| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | For peptides with multiple sensitive residues. |

| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIPS | Common for general peptide cleavage. wpmucdn.com |

This table outlines several widely used TFA-based reagent mixtures for the final deprotection step in peptide synthesis. (EDT = 1,2-ethanedithiol; TIPS = triisopropylsilane).

In the context of solid-phase peptide synthesis (SPPS), it is sometimes desirable to selectively deprotect a side-chain ester while the peptide remains attached to the resin, allowing for on-resin modification. nih.gov While strong acids like TFA would cleave the peptide from most standard resins, certain Lewis acids can selectively remove the OtBu group under milder conditions. nih.gov

Research has demonstrated that reagents such as ferric chloride (FeCl₃), zinc bromide (ZnBr₂), or titanium tetrachloride (TiCl₄) in a non-protic solvent like dichloromethane can efficiently cleave the OtBu ester. nih.govnih.gov This strategy is compatible with the widely used Fmoc/tBu protection scheme, as the Fmoc group is stable to these conditions. This method enriches the toolbox of orthogonal deprotection techniques, enabling the synthesis of complex peptides with side-chain modifications. nih.gov

Table 3: Lewis Acids for Selective On-Resin OtBu Cleavage

| Lewis Acid | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Ferric Chloride (FeCl₃) | Dichloromethane (DCM) | 5 equivalents, 1.5 hours, Room Temp. | nih.gov |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Conditions vary based on substrate. | nih.gov |

| Titanium Tetrachloride (TiCl₄) | Dichloromethane (DCM) | Conditions vary based on substrate. | nih.gov |

This table summarizes conditions for the selective removal of the OtBu group on a solid support using various Lewis acids.

Base-Lability of the α-Methyl Ester (OMe) Group

The α-methyl ester (OMe) is stable to both catalytic hydrogenation and the acidic conditions used for OtBu cleavage. Its removal is typically achieved through saponification—hydrolysis under basic conditions. This reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, leading to the formation of a carboxylate salt, which is then protonated during acidic workup to yield the free carboxylic acid.

Commonly used bases for this transformation include lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of an organic solvent (like THF or methanol) and water. The choice of base and reaction conditions can be critical to avoid side reactions, such as the hydrolysis of other sensitive functional groups or racemization of the chiral center. arkat-usa.orggoogle.com The orthogonality of this deprotection method allows for the selective unmasking of the C-terminus, a crucial step for fragment condensation strategies in peptide synthesis, where a protected peptide acid is coupled to a protected peptide amine. Studies have also explored the use of alkali metal trimethylsilanolates for efficient saponification under mild, non-aqueous conditions. researchgate.net

Hydrazinolysis and Saponification for Carboxyl DeFunctionalization

The selective deprotection of the methyl ester in Z-Glu(OtBu)-OMe is a key step for chain elongation from the α-carboxyl group. This can be achieved while leaving the Z and OtBu groups intact through methods such as saponification or hydrazinolysis.

Hydrazinolysis: Treatment of a methyl ester with hydrazine (B178648) (N₂H₄) results in the formation of a hydrazide. This reaction effectively replaces the methoxy (B1213986) group, providing a new functional group that can be used in subsequent steps, such as azide (B81097) coupling methods for peptide bond formation. While hydrazine is also used to cleave certain protecting groups, under controlled conditions, it can selectively convert the methyl ester to a hydrazide without affecting the acid-labile OtBu group or the Z group, which is resistant to hydrazinolysis.

Reduction to Aldehyde or Alcohol Derivatives

The ester groups of this compound can be selectively reduced to either aldehydes or primary alcohols, yielding valuable synthetic intermediates.

Reduction to Aldehydes: The partial reduction of the methyl ester to an aldehyde (a glutamate (B1630785) semialdehyde derivative) can be accomplished using sterically hindered and electrophilic reducing agents. wikipedia.orgyoutube.com Diisobutylaluminium hydride (DIBAL-H) is particularly effective for this transformation when used at low temperatures (e.g., -78 °C) and with controlled stoichiometry. masterorganicchemistry.com DIBAL-H coordinates to the ester's carbonyl oxygen, acting as a Lewis acid, before delivering a hydride. youtube.com This forms a stable hemiacetal intermediate that, upon aqueous workup, hydrolyzes to the desired aldehyde. youtube.commasterorganicchemistry.com This method allows for the conversion of the ester to an aldehyde without affecting the Z or OtBu groups. masterorganicchemistry.com

Reduction to Alcohols: For the complete reduction of the methyl ester to a primary alcohol, a stronger but still selective reducing agent is required. Lithium borohydride (B1222165) (LiBH₄) is a suitable choice as it is capable of reducing esters to alcohols, a reaction for which sodium borohydride is generally too weak. wikipedia.orgharvard.edu LiBH₄ is milder than lithium aluminum hydride (LiAlH₄) and offers better chemoselectivity, leaving groups like Z and OtBu intact under typical reaction conditions. wikipedia.org The enhanced reactivity of LiBH₄ towards esters compared to NaBH₄ is attributed to the polarization of the carbonyl group by the lithium cation. wikipedia.orgharvard.edu

Table 2: Reagents for Selective Reduction of the Methyl Ester

| Target Functional Group | Reagent | Key Conditions | Orthogonality |

|---|---|---|---|

| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | 1 equivalent, low temperature (-78 °C) | Preserves Z and OtBu groups |

| Alcohol | Lithium Borohydride (LiBH₄) | Ethereal solvent (e.g., THF) | Preserves Z and OtBu groups |

Strategies for Orthogonal Deprotection in Complex Peptide Assembly

The true utility of this compound is realized in the synthesis of complex peptides, such as branched, cyclic, or modified peptides, where multiple, distinct deprotection steps are required. nih.gov The combination of Z, OtBu, and OMe protecting groups represents a robust orthogonal set. organic-chemistry.org

In a typical synthetic strategy, a peptide chain can be assembled using Fmoc/tBu chemistry. A glutamic acid derivative like this compound can be incorporated at a specific site. After the main peptide backbone is assembled, each protecting group on the glutamic acid residue can be addressed independently:

α-Carboxyl Elongation: The methyl ester can be selectively saponified, and a new peptide fragment can be coupled to the now-free α-carboxyl group, creating a branched peptide.

Side-Chain Modification: The OtBu group can be removed with trifluoroacetic acid (TFA), a standard condition in Boc-based SPPS, to expose the side-chain carboxyl group. This allows for lactam bridge formation (cyclization) with a side-chain amine (e.g., from Lys or Orn), modification with a reporter group, or conjugation to another molecule. nih.gov

N-Terminal Deprotection: Finally, the Z group can be removed via catalytic hydrogenolysis to unmask the α-amine for further modification or to complete the synthesis of the linear peptide component.

This multi-tiered selectivity allows for the construction of intricate peptide architectures that would be impossible with a more limited set of protecting groups. nih.gov The ability to sequentially and selectively deprotect different functionalities on the same amino acid residue is a cornerstone of advanced peptide and protein chemistry. nih.gov

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| N-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl α-methyl ester | This compound |

| Benzyloxycarbonyl | Z |

| tert-Butyl | tBu |

| Methyl | Me |

| 9-Fluorenylmethoxycarbonyl | Fmoc |

| tert-Butoxycarbonyl | Boc |

| Trifluoroacetic acid | TFA |

| Diisobutylaluminium hydride | DIBAL-H |

| Lithium borohydride | LiBH₄ |

| Sodium borohydride | NaBH₄ |

| Lithium aluminum hydride | LiAlH₄ |

| Hydrazine | N₂H₄ |

| Sodium trimethylsilanolate | TMSONa |

| Potassium trimethylsilanolate | TMSOK |

| Lysine | Lys |

Applications of Z Glu Otbu Ome in Advanced Peptide and Organic Synthesis

Application in Solid-Phase Peptide Synthesis (SPPS) Methodologies

While the benzyloxycarbonyl (Z) group is more traditionally associated with solution-phase synthesis, its application in specialized SPPS strategies, particularly those involving unconventional chain elongation or specific linker attachments, is noteworthy. peptide.com

Conventional peptide synthesis proceeds in the C-to-N direction. However, synthesis in the reverse direction (N-to-C) offers distinct advantages, especially for the creation of C-terminally modified peptides and peptide mimetics, which are of interest as potential protease inhibitors. nih.gov An effective strategy for this "inverse" solid-phase synthesis utilizes readily available amino acid tert-butyl esters for chain elongation. nih.gov This approach allows the versatile C-terminal carboxyl group to remain available for further modifications on the solid support. nih.gov Research has demonstrated the synthesis of tripeptide hydroxamic acids and tetrapeptide boronic acid derivatives using N-to-C SPPS with amino acid tert-butyl esters. nih.gov

In the context of N-to-C synthesis, the initial amino acid must be anchored to the resin in a way that exposes its N-terminus for chain growth. The derivative Z-Glu(OtBu)-OH has been successfully employed as a specialized linker for this purpose. google.com In one strategy, Z-Glu(OtBu)-OH is coupled to a p-alkoxybenzyl alcohol (PAM) resin. google.com Following the attachment, the Z-group is removed, and the peptide chain is elongated from the newly freed N-terminus of the glutamate (B1630785) residue. google.com

An alternative approach involves attaching Z-Glu(OtBu)-OH to a methylbenzhydrylamine (MBHA) resin. google.com This amide-based linkage offers greater stability compared to the ester linkage of the PAM resin. google.com Upon cleavage from the MBHA resin, the resulting peptide features a glutamine (Gln) residue at its N-terminus, as the side-chain carboxyl group of the linker glutamate becomes amidated. google.com This "Gln linker strategy" has been shown to produce peptides with low levels of racemization (<5%). google.com

| Linker Strategy | Resin | Linkage Type | N-Terminal Residue Post-Cleavage | Reference |

| Glu Linker | PAM | Ester | Glutamic Acid (Glu) | google.com |

| Gln Linker | MBHA | Amide | Glutamine (Gln) | google.com |

Application in Solution-Phase Peptide Synthesis (LPPS) Strategies

Solution-phase peptide synthesis (LPPS), or liquid-phase peptide synthesis, remains a critical method for large-scale peptide production and the synthesis of complex peptide fragments. The Z-group, one of the oldest and most established Nα-protecting groups, is frequently used in this context. bachem.com

LPPS often employs a fragment condensation strategy, where smaller, protected peptide segments are synthesized and then coupled together in solution. This convergent approach can be more efficient for producing large peptides. ru.nl The derivative Z-Glu(OtBu)-OH is a key building block for creating these protected fragments. rsc.orgthieme-connect.de For instance, it has been used in the synthesis of precursors for thymosin α1, a biologically important 28-amino acid peptide. google.comgoogle.com In these syntheses, Z-Glu(OtBu)-OH is coupled with other protected amino acids or small peptide fragments to build larger segments, such as Z-Glu(OtBu)-Asn-OtBu or Z-Val-Val-Glu(OtBu)-OMe. google.comgoogle.com The Z-group protects the N-terminus during coupling, while the OtBu group shields the reactive side-chain carboxyl. peptide.com The choice of protecting groups is crucial, and the Z/OtBu combination is well-suited for these multi-step solution-phase syntheses. bachem.com

Utilization in Enzymatic Peptide Synthesis

Enzymatic peptide synthesis presents a green alternative to purely chemical methods, offering high selectivity, minimal need for side-chain protection, and an absence of racemization under mild, aqueous conditions. ru.nl Proteases such as papain are often used to catalyze the formation of peptide bonds. ru.nlru.nl

In this context, Z-protected amino acid esters, including methyl esters like Z-Glu(OtBu)-OMe, serve as acyl donor substrates for the enzyme. ru.nlnih.gov Papain, a cysteine protease, has been effectively used in the synthesis of dipeptides where a Z-protected amino acid ester is coupled with an amino acid amide as the acyl acceptor. ru.nl Studies have been conducted on the use of Z-amino acid-glyceryl esters and other simple esters (like benzyl (B1604629) esters) as activated substrates for papain-catalyzed synthesis. ru.nlnih.gov Research has shown that papain can catalyze the synthesis of various dipeptides using Z-amino acid benzyl esters (Z-XAA-OBn) as substrates. ru.nl While Z-Gly-OGp (guanidinophenyl ester) was initially studied as a substrate mimetic, simpler and more accessible esters have been investigated to improve the feasibility of the process for larger-scale applications. ru.nlru.nl

| Enzyme | Acyl Donor Example | Nucleophile Example | Product Type | Reference |

| Papain | Z-Gly-OGp | H-Phe-NH2 | Dipeptide (Z-Gly-Phe-NH2) | ru.nl |

| Papain | Z-Amino Acid Benzyl Ester | H-Phe-NH2 | Dipeptide | ru.nl |

| Papain | Z-Amino Acid Glyceryl Ester | Amino Acid Amide | Dipeptide | nih.govnih.gov |

Role as a Chiral Building Block in Non-Peptidic Organic Synthesis

Beyond its role in constructing peptides, the this compound scaffold serves as a valuable chiral building block for the synthesis of complex, non-peptidic organic molecules. smolecule.comchemsrc.commedchemexpress.com The defined stereochemistry at the α-carbon is preserved and transferred to the target molecule.

A key application is in the synthesis of α-amino aldehydes. Research has shown that Weinreb amides derived from Z-Glu(OtBu)-OH, such as Z-Glu(OtBu)-N(Me)OMe, can be reduced to the corresponding aldehyde, Z-Glu(OtBu)-H. thieme-connect.de This reduction can be achieved using hydride reagents like lithium tri-tert-butoxyaluminum hydride, which preserves the Z and OtBu protecting groups. thieme-connect.de These resulting chiral amino aldehydes are important intermediates in their own right, serving as precursors for various biologically active compounds, including protease inhibitors. thieme-connect.de The stability of the Z and OtBu groups to specific reducing agents allows for selective chemical transformations at the carboxyl-derived position while maintaining the integrity of the rest of the molecule. thieme-connect.de

Synthesis of Complex Molecular Architectures

The orthogonally protected glutamic acid derivative, this compound, serves as a pivotal building block in the construction of sophisticated molecular architectures. Its unique combination of a benzyloxycarbonyl (Z) group at the N-terminus, a tert-butyl (OtBu) ester protecting the side-chain carboxyl group, and a methyl ester (OMe) at the C-terminus provides chemists with precise control over reaction sequences. This strategic arrangement of protecting groups, each removable under specific conditions, allows for its selective incorporation and subsequent modification within complex structures, making it an invaluable tool in advanced peptide and organic synthesis.

Peptidomimetics and Modified Peptide Structures (e.g., aza-peptides, aldehydes)

This compound and its immediate precursors are instrumental in the synthesis of peptidomimetics, which are designed to mimic or block the biological function of natural peptides but with improved properties such as enhanced metabolic stability or receptor selectivity.

Aza-Peptides

Aza-peptides are a significant class of peptidomimetics where the α-carbon of an amino acid residue is replaced by a nitrogen atom. nih.gov This substitution induces a bend in the peptide backbone, restricts conformational flexibility, and can lead to improved biological activity and stability. nih.govresearchgate.net

The synthesis of aza-peptides often involves the initial preparation of a standard peptide chain, which is then chemically converted to the aza-amino acid containing structure. The related compound, Z-Glu(OtBu)-OH, is frequently used to introduce the glutamic acid residue into a peptide sequence before further modifications. For instance, it has been coupled with other protected amino acids to create di- and tripeptide fragments that are key intermediates in the synthesis of aza-peptide protease inhibitors. nih.govresearchgate.net These peptide fragments are subsequently converted into the target aza-peptide structures.

Detailed research has demonstrated the coupling of Cbz-Glu(OtBu)-OH with other amino acid esters to form specific peptide bonds, which are precursors for aza-peptide inhibitors of proteases like caspases. nih.gov

| Precursor Fragment | Description | Application | Reference |

|---|---|---|---|

| Cbz-Glu(OtBu)-Val-OMe | A protected dipeptide synthesized by coupling Cbz-Glu(OtBu)-OH and H-Val-OMe. | Serves as an intermediate for the synthesis of aza-peptide inhibitors. | nih.gov |

| Cbz-Glu(OtBu)-Thr(OtBu)-OMe | A protected dipeptide formed from Cbz-Glu(OtBu)-OH and H-Thr(tBu)-OMe. | Used as a building block for more complex aza-peptides targeting proteases. | nih.gov |

| Cbz-Asp(OtBu)-Glu(OtBu)-Val-OMe | A protected tripeptide built using a sequential coupling strategy. | A key precursor for tripeptide aza-peptide protease inhibitors. | nih.govresearchgate.net |

Peptide Aldehydes

Peptide aldehydes are potent reversible inhibitors of cysteine and serine proteases. thieme-connect.deuni-regensburg.de The aldehyde functional group can react with the active site nucleophile (e.g., the hydroxyl of serine or thiol of cysteine) to form a stable hemiacetal or hemithioacetal adduct.

The this compound scaffold is a valuable precursor for creating peptide aldehydes. The synthesis can be achieved through the controlled reduction of the C-terminal methyl ester or, more commonly, a corresponding Weinreb amide derivative like Z-Glu(OtBu)-N(Me)OMe. thieme-connect.de The use of bulky hydride reducing agents, such as lithium tri-tert-butoxyaluminum hydride, allows for the selective reduction to the aldehyde while leaving the Z and OtBu protecting groups intact. thieme-connect.de

The incorporation of a Glu(OtBu) residue has been a feature of potent proteasome inhibitors. A notable example is PSI (Proteasome Inhibitor I), also known as Z-Leu-Glu(OtBu)-Ala-Leu-al, although it should be noted that this specific compound contains a C-terminal aldehyde derived from Leucine. uni-regensburg.de The principle, however, demonstrates the compatibility and utility of the Glu(OtBu) moiety within peptide aldehyde structures designed for protease inhibition.

| Precursor Compound | Modification | Resulting Structure Class | Significance | Reference |

|---|---|---|---|---|

| Z-Glu(OtBu)-N(Me)OMe | Reduction with a bulky hydride reagent (e.g., lithium tri-tert-butoxyaluminum hydride). | Peptide Aldehyde | Precursor for N-terminally protected glutamyl aldehyde with a protected side chain. | thieme-connect.de |

| Z-Glu(OtBu)-NH2 | Evaluated for stability against various reducing agents. | Peptide Aldehyde Precursor | Demonstrates the chemical stability of the protecting groups under reductive conditions necessary for aldehyde synthesis. | thieme-connect.de |

| Z-Leu-Glu(OtBu)-Ala-Leu-al (PSI) | Incorporation of a Glu(OtBu) residue into a peptide sequence ending in an aldehyde. | Peptide Aldehyde Inhibitor | Highlights the use of Glu(OtBu) in potent, well-established proteasome inhibitors. | uni-regensburg.de |

Comparative Analysis and Future Research Trajectories

Comparison with Other Protected Glutamic Acid Derivatives

The efficacy of Z-Glu(OtBu)-OMe is best understood through a comparative analysis with other commonly employed protected glutamic acid derivatives, such as Fmoc-Glu(OtBu)-OH, Z-Glu-OH, and Z-Glu(OMe)-OH. Each of these derivatives possesses a unique set of characteristics that makes it more or less suitable for specific synthetic strategies.

| Compound | N-α Protection | γ-Carboxyl Protection | α-Carboxyl Functional Group | Primary Application |

| This compound | Z (Benzyloxycarbonyl) | OtBu (tert-Butyl ester) | OMe (Methyl ester) | Solution-phase peptide synthesis, Fragment condensation |

| Fmoc-Glu(OtBu)-OH | Fmoc (9-Fluorenyl- methyloxycarbonyl) | OtBu (tert-Butyl ester) | OH (Carboxylic acid) | Solid-phase peptide synthesis (SPPS) |

| Z-Glu-OH | Z (Benzyloxycarbonyl) | None | OH (Carboxylic acid) | General peptide synthesis, Introduction of unprotected Glu |

| Z-Glu(OMe)-OH | Z (Benzyloxycarbonyl) | OMe (Methyl ester) | OH (Carboxylic acid) | Peptide synthesis, Intermediate for further modification smolecule.comcymitquimica.com |

Advantages and Limitations in Specific Synthetic Scenarios

This compound finds its primary utility in solution-phase peptide synthesis . The methyl ester at the α-carboxyl position can be selectively saponified to a carboxylic acid for subsequent coupling reactions. The Z group is stable to the basic conditions used for saponification and can be removed via catalytic hydrogenation. bachem.com The OtBu group is stable to both these conditions and is typically removed at the final deprotection step using strong acids like trifluoroacetic acid (TFA). peptide.comchemistrycongresses.ch This orthogonality offers precise control over the reaction sequence. However, its application in standard Fmoc-based solid-phase peptide synthesis (SPPS) is limited due to the incompatibility of the Z-group with the piperidine (B6355638) treatment used for Fmoc removal. peptide.com

Fmoc-Glu(OtBu)-OH is the standard choice for Fmoc-based SPPS . peptide.comlabmartgh.com The Fmoc group is base-labile, allowing for its removal under mild conditions (e.g., piperidine) that leave the acid-labile OtBu group intact. peptide.comlabmartgh.com This allows for the sequential addition of amino acids to the growing peptide chain on a solid support. openaccessjournals.com The free α-carboxyl group is ready for activation and coupling. Its limitation lies in solution-phase synthesis where the Fmoc group can be prematurely cleaved under certain basic conditions.

Z-Glu-OH offers N-terminal protection with the Z-group while leaving both carboxyl groups free. This can be advantageous when selective protection of the side chain is not required or when a different protecting group strategy is to be employed for the side chain. However, the lack of side-chain protection can lead to side reactions during coupling if both carboxyl groups are activated.

Z-Glu(OMe)-OH presents a scenario where the γ-carboxyl group is protected as a methyl ester, and the α-carboxyl group is free for coupling. smolecule.comcymitquimica.com Similar to this compound, the Z-group provides N-terminal protection. smolecule.com The methyl ester is more stable than the OtBu ester to acidic conditions but can be cleaved under basic conditions. bachem.com This derivative is a versatile intermediate in organic synthesis and can be used in peptide synthesis where such protection is desired. smolecule.comcymitquimica.com

Advances in Automated and High-Throughput Synthesis Protocols

The demand for synthetic peptides in research and drug discovery has driven the development of automated and high-throughput synthesis platforms. openaccessjournals.com While initially developed for Boc and later Fmoc chemistry, these automated systems are adaptable for various synthetic strategies.

Automated peptide synthesizers significantly reduce the manual labor and potential for human error in the repetitive cycles of deprotection, washing, and coupling inherent in SPPS. nih.gov The development of flow chemistry for peptide synthesis, exemplified by Automated Fast-Flow Peptide Synthesis (AFPS), has further accelerated the process, with coupling cycles completed in minutes. mit.edu These technologies primarily support Fmoc-based SPPS, making Fmoc-Glu(OtBu)-OH the more commonly used derivative in these automated protocols. nih.gov

However, the principles of automated synthesis can be applied to other chemistries. For instance, high-throughput synthesis can be achieved by performing parallel syntheses in microtiter plates. nih.gov In such setups, derivatives like this compound could potentially be used for the synthesis of peptide fragments in solution, which are then purified and ligated to form larger peptides. The synthesis of dipeptides using Z-Glu(OMe)-OSU, an activated form of Z-Glu(OMe)-OH, has been demonstrated in a scalable manner, indicating the potential for incorporating such derivatives into more automated or large-scale processes. google.com

Computational Chemistry and Molecular Modeling Studies of this compound Reactivity and Conformation

Computational chemistry and molecular modeling are increasingly valuable tools for understanding the conformational preferences and reactivity of molecules, including protected amino acids. Such studies can predict the three-dimensional structure of a peptide and how the protecting groups might influence its folding and interactions. nih.gov

Molecular modeling studies have been conducted on glutamic acid analogues to understand their conformational properties in an aqueous environment. nih.gov These studies, often combining NMR data and molecular dynamics (MD) simulations, analyze dihedral angles and spatial distributions of functional groups. nih.gov For protected amino acid derivatives, computational methods can help in understanding their molecular recognition by other molecules. acs.org

While specific computational studies focusing exclusively on the reactivity and conformation of this compound are not extensively documented in the provided results, the principles from studies on similar derivatives are applicable. For example, computational analysis of glutamic acid derivatives can identify key structural features and properties. nih.gov Online platforms and software can be used to predict physicochemical, pharmacokinetic, and pharmaco-toxicological properties of newly designed derivatives based on their structure. nih.gov Such in silico methods are fundamental for designing new derivatives with desired biological potential and for understanding the binding of ligands to their target sites. nih.gov

Emerging Methodologies for Enhanced Efficiency and Selectivity in Peptide Bond Formation

The fundamental reaction in peptide synthesis, the formation of an amide bond, has been the subject of continuous innovation to improve efficiency, reduce side reactions, and expand the scope of accessible peptides. nih.gov

Microwave-Assisted Peptide Synthesis (MAPS) utilizes microwave irradiation to accelerate the coupling and deprotection steps in SPPS. americanpeptidesociety.org This technique can significantly reduce synthesis time and improve the purity of the final peptide, especially for difficult sequences prone to aggregation. americanpeptidesociety.org

Flow Chemistry offers precise control over reaction conditions by continuously passing reagents through a microreactor. americanpeptidesociety.org This method enhances scalability and yield while allowing for real-time monitoring and optimization. americanpeptidesociety.org Automated fast-flow peptide synthesis (AFPS) is a prime example of this technology's application. mit.edu

Novel Ligation Chemistries are being developed to enable the coupling of unprotected peptide fragments, which is a major challenge in convergent synthesis strategies. nih.gov One such method is the α-ketoacid-hydroxylamine (KAHA) ligation, which forms an amide bond between a C-terminal α-ketoacid and an N-terminal hydroxylamine. rsc.org Other strategies involve the use of ynamides to promote peptide bond formation in a one-pot, two-step manner. rsc.org

These emerging methods are primarily optimized for SPPS and often utilize Fmoc-protected amino acids. However, the development of new ligation strategies could increase the utility of fragments synthesized in solution using derivatives like this compound. As these technologies mature, they will offer more versatile and efficient pathways for the synthesis of complex and novel peptides.

Q & A

Q. What are the optimal synthetic routes for Z-Glu(otbu)-ome, and how do protecting groups influence reaction efficiency?

- Methodological Answer : this compound is synthesized via sequential protection of glutamic acid. The Z (benzyloxycarbonyl) group is introduced at the α-amino group using benzyl chloroformate under basic conditions. The γ-carboxylic acid is esterified with tert-butanol (tBuOH) via Steglich esterification (DCC/DMAP), while the α-carboxylic acid is methyl-esterified. Key factors include:

- Protecting Group Compatibility : Z and tBu groups are orthogonal, minimizing side reactions. The bulky tBu ester reduces steric hindrance at the γ-position, favoring regioselective reactions .

- Reaction Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy track intermediate formation.

Challenges include hydrolysis of the tBu group under acidic conditions, requiring pH-controlled environments .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural conformation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm esterification (e.g., tBu peak at δ ~1.4 ppm) and Z-group aromatic protons (δ ~7.3 ppm). COSY and HSQC resolve backbone conformation .

- Infrared (IR) Spectroscopy : C=O stretches (Z-group: ~1690 cm⁻¹; esters: ~1730 cm⁻¹) validate functional groups.

- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirms molecular integrity.

Purity is assessed via HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .

Q. How does the steric bulk of the γ-tert-butyl ester influence this compound’s reactivity in peptide coupling?

- Methodological Answer : The tBu ester introduces steric hindrance, slowing nucleophilic attacks at the γ-position. This allows selective activation of the α-methyl ester for peptide bond formation. Computational models (e.g., DFT-D) predict torsional angles (e.g., ~81.7° between amide and ester planes in derivatives), which correlate with reduced reactivity at the γ-site .

Advanced Research Questions

Q. How can density functional theory with dispersion correction (DFT-D) improve predictions of this compound’s intermolecular interactions in crystal packing?

- Methodological Answer :

- Parameterization : Use atom-pairwise dispersion coefficients (e.g., C₆ values) and fractional coordination numbers to model van der Waals interactions. Basis sets like def2-TZVP balance accuracy and computational cost .

- Three-Body Terms : Include nonadditive dispersion effects to refine interlayer binding in crystal structures (e.g., graphene analogies). For this compound, this predicts π-π stacking of Z-groups and tBu···tBu hydrophobic interactions .

Validation involves comparing computed lattice energies with experimental X-ray diffraction data .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives with disordered substituents?

- Methodological Answer :

- Disorder Modeling : Split occupancy refinement in software like SHELXL accounts for disordered tBu groups. For example, in Fmoc-Ala(3-Cl)-OtBu (4), two tBu conformers are modeled with 50% occupancy each .

- Validation Metrics : Check R-factors (<5%) and electron density maps (Fo-Fc < 0.3 eÅ⁻³).

- Comparative Analysis : Cross-reference with analogous structures (e.g., Boc-Ala(3-I)-OtBu (6)) to identify systematic packing trends .

Q. How can researchers design experiments to assess this compound’s hydrolytic stability under varying pH conditions?

- Methodological Answer :

- Controlled Hydrolysis : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC at 25°C/37°C. Use pseudo-first-order kinetics to calculate rate constants.

- Mechanistic Probes : Isotopic labeling (¹⁸O in ester groups) tracks cleavage pathways (α vs. γ-ester hydrolysis).

- Computational Support : MD simulations predict protonation states and transition-state geometries .

Methodological Guidelines

- Data Contradiction Analysis : Cross-validate experimental (e.g., XRD, NMR) and computational results using statistical tools like χ² tests. For example, discrepancies in bond lengths (>0.05 Å) may indicate overlooked dispersion effects .

- Literature Reproducibility : Follow journal guidelines (e.g., Beilstein J. Org. Chem.) to document synthesis protocols, spectral data, and crystallographic parameters in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.